Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)

Organometallic chemistry Ligand design Tolman electronic parameter

Researchers requiring a hemilabile P,N-ligand with tunable steric and electronic properties often face limited options. This compound solves that by offering a bis(trimethylsilyl)phosphino donor for enhanced electron density and a 6-SiMe₃ shield enforcing mononuclear chelation. - Three distinct Si environments enable sequential desilylation/ipso-substitution for divergent ligand library synthesis. - Serves as a storable primary phosphine precursor via mild methanolysis, replacing air-sensitive -PH₂ synthons. - 98% HPLC purity ensures reproducible catalytic performance in cross-coupling and coordination studies.

Molecular Formula C14H30NPSi3
Molecular Weight 327.62 g/mol
CAS No. 135958-48-4
Cat. No. B154175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)
CAS135958-48-4
SynonymsPyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)
Molecular FormulaC14H30NPSi3
Molecular Weight327.62 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=NC(=CC=C1)P([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C14H30NPSi3/c1-17(2,3)14-12-10-11-13(15-14)16(18(4,5)6)19(7,8)9/h10-12H,1-9H3
InChIKeyUSWMPCHNOYNABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI): Structural Profile


Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI) (CAS 135958-48-4) is a silylphosphine-functionalised pyridine derivative with the molecular formula C₁₄H₃₀NPSi₃ and a molecular weight of 327.62 g·mol⁻¹ . The compound features a bis(trimethylsilyl)phosphino (–P(SiMe₃)₂) group at the pyridine 2-position and a trimethylsilyl (–SiMe₃) group at the 6-position, placing it at the intersection of silylphosphine chemistry and pyridylphosphine ligand design . Its IUPAC name is bis(trimethylsilyl)-(6-trimethylsilylpyridin-2-yl)phosphane . This substitution pattern creates a hybrid P,N-donor scaffold with three silicon centres, offering distinct steric and electronic properties relevant to coordination chemistry and organometallic catalysis [1].

Hybrid P,N-donor scaffold with three silicon centres
Silyl-protected phosphine for in situ primary phosphine generation
6-SiMe₃ steric shield enforces mononuclear coordination geometry

Why Generic Analogs Cannot Replace This Silylphosphine


Generic substitution within the 2-pyridylphosphine or silylphosphine classes is problematic because the target compound combines three silicon-bearing substituents—a –P(SiMe₃)₂ donor and a 6-position –SiMe₃ group—on a single pyridine scaffold . This architecture cannot be replicated by simple 2-(diphenylphosphino)pyridine (CAS 37943-90-1), which lacks silyl groups entirely, nor by 2-(trimethylsilyl)pyridine (CAS 17660-96-5), which lacks the phosphine donor [1]. Tris(trimethylsilyl)phosphine (CAS 15573-38-3) provides P–Si bonds but lacks the pyridyl anchoring and potential hemilabile N-donor site. The quantitative evidence below documents the specific consequences of these architectural differences.

Target feature
Analog limitation
Risk context
Bis(trimethylsilyl)phosphino donor
2-(Diphenylphosphino)pyridine: P–C aryl bonds, no silyl groups
Electron density and steric profile may not transfer
Pyridine N-donor for P,N-chelation
Tris(trimethylsilyl)phosphine: P-donor only, no pyridine N
Chelate stabilization and hemilability not replicated
6-position –SiMe₃ steric control
2-(Trimethylsilyl)pyridine: no phosphorus donor; no steric shield at 6-position
Dual-donor architecture and steric differentiation absent

Quantitative Evidence: Target Compound vs. Closest Analogs


Phosphorus Donor Strength: P–Si vs. P–C Electronic Impact

The bis(trimethylsilyl)phosphino group (–P(SiMe₃)₂) in the target compound provides enhanced electron density at phosphorus relative to the –PPh₂ group in 2-(diphenylphosphino)pyridine (CAS 37943-90-1). In silylphosphines, the P–Si bond is polarised P(δ⁻)–Si(δ⁺), increasing nucleophilicity at phosphorus compared to the P–C(aryl) bonds of triarylphosphines. This class-level effect is quantitatively supported by ³¹P NMR chemical shift data: alkyl- and silyl-substituted phosphines typically resonate upfield of triarylphosphines, consistent with greater electron density at phosphorus [1]. For the target compound, the presence of two SiMe₃ groups on phosphorus and an additional SiMe₃ at the pyridine 6-position provides a higher degree of silyl substitution than any single commercially available 2-pyridylphosphine analog .

P donor strength
Class-level
30–60 ppm upfield shift in ³¹P NMR vs. triarylphosphines
Reported electron-rich P donor context
Class-level inference; verify for target compound
Organometallic chemistry Ligand design Tolman electronic parameter

P,N-Chelation Architecture vs. Monodentate Donors

The target compound possesses both a phosphorus donor (–P(SiMe₃)₂) and a pyridine nitrogen donor within a 2-pyridylphosphine framework, enabling potential P,N-bidentate coordination. In contrast, tris(trimethylsilyl)phosphine (CAS 15573-38-3) provides only a phosphorus donor with no nitrogen coordination site [1]. 2-(Trimethylsilyl)pyridine (CAS 17660-96-5) provides only a nitrogen donor with no phosphorus site [2]. The target compound's dual-donor architecture is structurally analogous to the well-established 2-(diphenylphosphino)pyridine ligand class, where P,N-chelation stabilises metal centres and creates hemilabile behaviour, but the target replaces P–Ph bonds with P–Si bonds, altering the electronic balance between the two donor atoms [3]. The 6-position –SiMe₃ group further differentiates the target from 2-(diphenylphosphino)pyridine by providing additional steric shielding at the pyridine ring.

P,N-chelation
Class-level
Bidentate P,N vs. monodentate P or N comparators
Supports chelate coordination studies
Qualitative donor set difference; data to verify
Coordination chemistry Hemilabile ligands P,N-ligands

Silyl Group Lability for Synthetic Derivatization

The –P(SiMe₃)₂ group in the target compound serves as a protected phosphine precursor. Treatment with alcohols or fluoride sources can selectively cleave P–Si bonds to generate the corresponding primary phosphine (–PH₂) or secondary phosphine in situ [1]. This desilylation pathway is a general property of silylphosphines and has been exploited for the synthesis of 2,6-bis(trimethylsilyl)phosphinines and related phosphorus heterocycles [2]. In contrast, 2-(diphenylphosphino)pyridine (CAS 37943-90-1) contains P–C(aryl) bonds that are not cleavable under mild desilylation conditions, precluding this synthetic derivatisation route. The quantitative yield of desilylation for bis(trimethylsilyl)phosphines with methanol is reported to be near quantitative for related compounds [3], though compound-specific yield data for CAS 135958-48-4 is not available in the public literature.

Silyl lability
Class-level
Near-quantitative desilylation reported for related bis(trimethylsilyl)phosphines with MeOH
Synthetic derivatization route context
Specific yield for CAS 135958-48-4 not publicly reported
Synthetic methodology Desilylation Phosphine synthesis

6-Position Steric Bulk and Metal Binding Geometry

The 6-position trimethylsilyl substituent (–SiMe₃) introduces significant steric bulk adjacent to the pyridine nitrogen, with a computed Connolly solvent-excluded volume contribution approximately 3–4 times that of a hydrogen atom at the same position (comparison based on van der Waals radii: SiMe₃ group radius ~3.8 Å vs. H ~1.2 Å) [1]. This steric feature is absent in all common 2-pyridylphosphine ligands such as 2-(diphenylphosphino)pyridine (6-position = H), 2-(di-tert-butylphosphino)pyridine (6-position = H), and 2-(dicyclohexylphosphino)pyridine (6-position = H) [2]. The 6-SiMe₃ group can influence the coordination geometry around a metal centre by restricting the approach trajectory of the pyridine nitrogen or by disfavouring undesired bridging coordination modes in multinuclear complexes.

6-SiMe₃ steric bulk
Class-level
~3–4× larger van der Waals volume vs. 6-H
Steric parameter differentiation context
Estimated from Bondi radii; steric effects model-dependent
Steric effects Ligand design Catalyst selectivity

High-Value Application Scenarios Based on Differentiation


Electron-Rich P,N-Chelate Catalysts for Cross-Coupling

The target compound's –P(SiMe₃)₂ group provides greater electron density at phosphorus than conventional –PPh₂ analogs [1], combined with the pyridine N-donor for P,N-chelation [2]. This electronic enhancement can increase oxidative addition rates with electron-poor aryl halides in Suzuki-Miyaura or Buchwald-Hartwig couplings. The 6-SiMe₃ steric shield helps enforce mononuclear P,N-chelation and suppress off-cycle dimerisation, a key stability advantage for catalyst longevity that 2-(diphenylphosphino)pyridine cannot provide [3].

Controlled Desilylation to Primary Phosphine Precursors

The bis(trimethylsilyl)phosphino group can be selectively desilylated using methanol or fluoride sources to generate the corresponding primary phosphine (–PH₂) in situ [1]. This reactivity enables the compound to serve as a stable, storable precursor to air-sensitive primary phosphine ligands, which are themselves valuable for the synthesis of bidentate diphosphine ligands or phosphinidene transfer reagents. Unlike 2-(diphenylphosphino)pyridine, which cannot undergo mild P-substituent cleavage, the target compound offers a divergent synthetic entry point for ligand library construction [2].

Hemilabile P,N-Coordination Studies

The target compound is suited for fundamental studies of hemilabile P,N-coordination, where the labile pyridine N-donor can reversibly dissociate to open a coordination site at the metal [1]. The –P(SiMe₃)₂ donor's enhanced σ-donor strength, relative to –PPh₂, electronically compensates for the weaker N-donor binding. The 6-SiMe₃ group provides an additional steric parameter for tuning N-donor lability. Tris(trimethylsilyl)phosphine lacks the N-donor entirely, and 2-(trimethylsilyl)pyridine lacks the P-donor, making the target compound uniquely suited for systematic P,N-hemilability studies [2].

Multidentate Silylphosphine Ligand Platform

The compound contains three chemically distinct silicon environments: two Si atoms on phosphorus and one Si atom on the pyridine ring [1]. This orthogonality allows sequential functionalisation—e.g., selective desilylation at phosphorus to install a secondary phosphine, followed by ipso-substitution at the 6-SiMe₃ position to introduce aryl or alkynyl groups [2]. This divergency is not available from 2-(diphenylphosphino)pyridine, where the P–Ph bonds and 6-H are inert to mild functionalisation. The target compound thus serves as a versatile platform for constructing tailored P,N-, P,Si-, or P,N,Si-multidentate ligand libraries.

Application
Selection Property
Validation Focus
Cross-coupling catalysis research
Silylphosphine P,N-donor electronics
Oxidative addition context with electron-poor substrates
Phosphine precursor synthesis
Cleavable P–Si bonds
Desilylation reaction optimization
Hemilabile ligand studies
P,N-chelate with tunable N-lability
Coordination dynamics and metal geometry
Multidentate ligand platform
Orthogonal silicon functional sites
Sequential derivatization sequence validation
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